molecular formula C24H40O5 B13831979 4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid

4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid

Cat. No.: B13831979
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-NYCMXKFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid is a complex organic compound It is a derivative of bile acids, which are steroid acids found predominantly in the bile of mammals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid involves multiple steps. The process typically starts with the extraction of bile acids from natural sources, followed by chemical modifications to introduce the desired functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the transformations.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The bile acids are extracted from animal sources, followed by chemical synthesis to obtain the desired compound. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of bile acids and their derivatives.

    Biology: The compound is studied for its role in biological processes, including digestion and metabolism.

    Medicine: Research focuses on its potential therapeutic applications, such as treating liver diseases and cholesterol-related conditions.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the liver and intestines, regulating the metabolism of fats and cholesterol. It also influences the expression of genes involved in bile acid synthesis and transport, contributing to its overall effects on the body.

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: A primary bile acid with similar structure and function.

    Chenodeoxycholic Acid: Another primary bile acid with comparable biological roles.

    Deoxycholic Acid: A secondary bile acid formed from the metabolism of primary bile acids.

Uniqueness

4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid is unique due to its specific hydroxylation pattern and its potential applications in various fields of research. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound for scientific studies.

Properties

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

4-[(5S,7S,8S,10S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15?,16+,17?,18?,19-,20?,22+,23-,24+/m0/s1

InChI Key

BHQCQFFYRZLCQQ-NYCMXKFPSA-N

Isomeric SMILES

CC(CCC(=O)O)[C@H]1CCC2[C@@]1(C(CC3[C@@H]2[C@H](C[C@H]4[C@@]3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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